molecular formula C7H14BrClN2O B6325486 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride CAS No. 112677-73-3

2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride

Cat. No.: B6325486
CAS No.: 112677-73-3
M. Wt: 257.55 g/mol
InChI Key: ZCOIRVRTSCJROW-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is a chemical compound with the molecular formula C7H14BrClN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride typically involves the reaction of 4-methylpiperazine with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)ethanone
  • 2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrobromide
  • 1-(4-Methylpiperazin-1-yl)propan-2-one

Uniqueness

The presence of the bromine atom allows for selective reactions and interactions, making it a valuable compound in research and development .

Properties

IUPAC Name

2-bromo-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrN2O.ClH/c1-9-2-4-10(5-3-9)7(11)6-8;/h2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOIRVRTSCJROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CBr.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112677-73-3
Record name Ethanone, 2-bromo-1-(4-methyl-1-piperazinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112677-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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